4-Fluoro-3-(3-fluoropyridin-4-yl)aniline
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Overview
Description
4-Fluoro-3-(3-fluoropyridin-4-yl)aniline is an organic compound that belongs to the class of fluorinated anilines and pyridines This compound is characterized by the presence of fluorine atoms on both the aniline and pyridine rings, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using a fluorinating agent such as Selectfluor® . The reaction conditions often involve the use of a base to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the preparation of fluorinated intermediates followed by coupling reactions to form the final product. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(3-fluoropyridin-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like Selectfluor® and bases such as potassium carbonate are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
4-Fluoro-3-(3-fluoropyridin-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(3-fluoropyridin-4-yl)aniline involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and binding affinity to various targets. This can affect pathways involved in biological processes, making it a valuable compound for studying molecular interactions and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: An isomer with a single fluorine atom on the aniline ring.
3-Fluoropyridine: A compound with a fluorine atom on the pyridine ring.
2,4-Difluoroaniline: A compound with two fluorine atoms on the aniline ring.
Uniqueness
This dual fluorination can lead to distinct chemical behaviors and interactions compared to its analogs .
Properties
Molecular Formula |
C11H8F2N2 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-fluoro-3-(3-fluoropyridin-4-yl)aniline |
InChI |
InChI=1S/C11H8F2N2/c12-10-2-1-7(14)5-9(10)8-3-4-15-6-11(8)13/h1-6H,14H2 |
InChI Key |
JOTWMZXYKWGHSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=C(C=NC=C2)F)F |
Origin of Product |
United States |
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